

Application Notes: Quantification of Diuron in Biological Tissues Using Isotope Dilution Mass Spectrometry

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Compound of Interest

Compound Name: *Diuron-d6*

Cat. No.: *B030451*

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Introduction

Diuron, a substituted urea herbicide, is widely used for broad-spectrum weed control in agriculture and non-crop areas.[1] Its persistence in the environment raises concerns about potential human exposure and adverse health effects.[1] Toxicological studies have linked Diuron exposure to various adverse outcomes, including systemic and organ-specific toxicity.[2] Consequently, sensitive and reliable methods for the quantification of Diuron in biological tissues are crucial for toxicological assessments, pharmacokinetic studies, and human health risk assessments.

This application note details a robust and sensitive method for the quantification of Diuron in biological tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, **Diuron-d6**. [3][4] The use of an isotopic analog as an internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision.

Principle

The method involves the homogenization of biological tissue, followed by protein precipitation and solid-phase extraction (SPE) to isolate Diuron and the **Diuron-d6** internal standard. The purified extracts are then analyzed by LC-MS/MS operating in multiple reaction monitoring

(MRM) mode. Quantification is achieved by comparing the peak area ratio of Diuron to **Diuron-d6** against a calibration curve prepared with known concentrations of the analytes.

Featured Analyte and Internal Standard

Compound	Chemical Structure	Molecular Formula	Monoisotopic Mass
Diuron	<chem>Clc1cc(c(Cl)cc1)NC(=O)N(C)C</chem>	C ₉ H ₁₀ Cl ₂ N ₂ O	232.0221
Diuron-d6	<chem>Clc1cc(c(Cl)cc1)NC(=O)N(C([2H])([2H]))C([2H])([2H])[2H]</chem>	C ₉ H ₄ D ₆ Cl ₂ N ₂ O	238.0597

Experimental Workflow

Figure 1: Experimental Workflow for Diuron Quantification in Biological Tissues

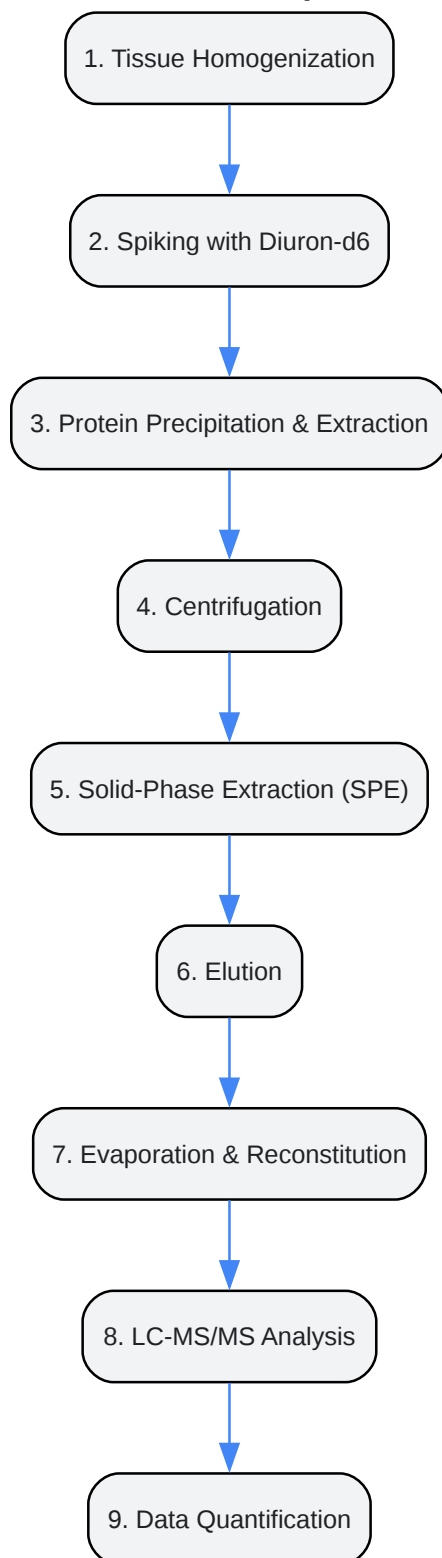


Figure 2: Principle of Internal Standard Quantification

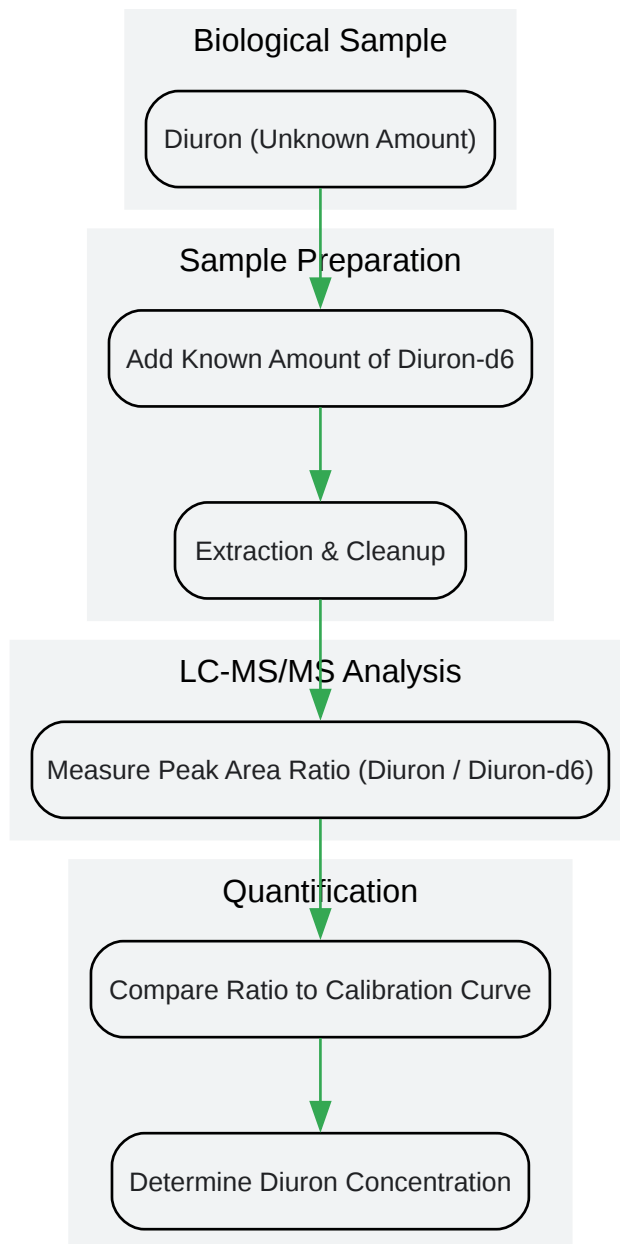
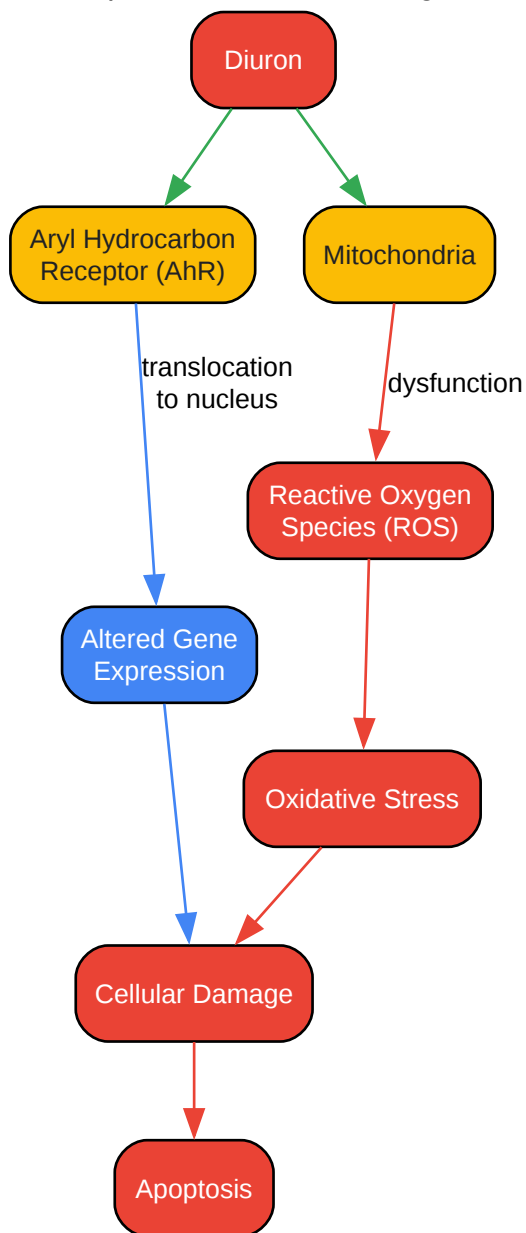


Figure 3: Simplified Diuron Toxicological Pathway



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References

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- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. A comparison of sample preparation strategies for biological tissues and subsequent trace element analysis using LA-ICP-MS - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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